molecular formula C22H15ClN2O4S B14237945 1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole CAS No. 615552-41-5

1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole

Cat. No.: B14237945
CAS No.: 615552-41-5
M. Wt: 438.9 g/mol
InChI Key: KVYRTEIRJNTELE-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzenesulfonyl group, a chloro-nitrophenyl group, and an indole core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Indole Core: Starting from a suitable precursor such as aniline, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Benzenesulfonyl Group: The indole derivative can be sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Chloro-nitrophenyl Substitution: The final step involves the nitration and chlorination of the phenyl ring, which can be done using nitric acid and chlorine gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The benzenesulfonyl group may enhance the compound’s ability to bind to specific proteins, while the chloro-nitrophenyl group could contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-2-[2-(5-bromo-2-nitrophenyl)ethenyl]-1H-indole: Similar structure with a bromo group instead of a chloro group.

    1-(Benzenesulfonyl)-2-[2-(5-chloro-2-aminophenyl)ethenyl]-1H-indole: Similar structure with an amino group instead of a nitro group.

Uniqueness

1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

615552-41-5

Molecular Formula

C22H15ClN2O4S

Molecular Weight

438.9 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]indole

InChI

InChI=1S/C22H15ClN2O4S/c23-18-11-13-22(25(26)27)17(14-18)10-12-19-15-16-6-4-5-9-21(16)24(19)30(28,29)20-7-2-1-3-8-20/h1-15H

InChI Key

KVYRTEIRJNTELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=CC4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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